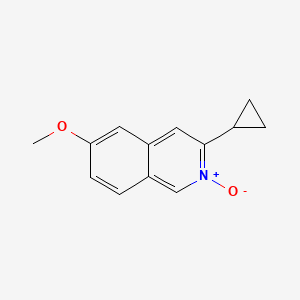![molecular formula C11H11ClN4O B14180753 6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917758-00-0](/img/structure/B14180753.png)
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 2-amino-4-chloropyridine with cyclopropylmethanol under basic conditions to form the cyclopropylmethoxy derivative. This intermediate is then subjected to cyclization with formamide to yield the pyridopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides under basic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific enzymes and kinases. It targets molecular pathways involved in cell proliferation and survival, making it a potential anticancer agent. The compound binds to the active sites of these enzymes, blocking their activity and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another compound in the same class with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its therapeutic potential in various diseases.
Uniqueness
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropylmethoxy group enhances its lipophilicity, allowing better cell membrane penetration .
Eigenschaften
CAS-Nummer |
917758-00-0 |
|---|---|
Molekularformel |
C11H11ClN4O |
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
6-chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H11ClN4O/c12-8-4-3-7-9(15-8)10(16-11(13)14-7)17-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,13,14,16) |
InChI-Schlüssel |
AQYWCMRDAUSNJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=NC(=NC3=C2N=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane](/img/structure/B14180674.png)




![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)
methanone](/img/structure/B14180722.png)

![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)

![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)
